molecular formula C14H19NO3 B5260632 N-cyclopropyl-2,4-diethoxybenzamide

N-cyclopropyl-2,4-diethoxybenzamide

Cat. No.: B5260632
M. Wt: 249.30 g/mol
InChI Key: BMWJXSZTNDIVHH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,4-diethoxybenzamide is an organic compound with the molecular formula C14H19NO3 It is a benzamide derivative characterized by the presence of a cyclopropyl group and two ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,4-diethoxybenzamide typically involves the reaction of 2,4-diethoxybenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.

Major Products Formed

    Oxidation: Formation of 2,4-diethoxybenzoic acid or 2,4-diethoxybenzaldehyde.

    Reduction: Formation of N-cyclopropyl-2,4-diethoxybenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-cyclopropyl-2,4-diethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4-diethoxybenzamide involves its interaction with specific molecular targets. The cyclopropyl group and ethoxy substituents may influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2,4-dimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-cyclopropyl-2,4-dihydroxybenzamide: Similar structure but with hydroxy groups instead of ethoxy groups.

    N-cyclopropyl-2,4-dichlorobenzamide: Similar structure but with chloro groups instead of ethoxy groups.

Uniqueness

N-cyclopropyl-2,4-diethoxybenzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The cyclopropyl group adds to its structural rigidity and potential for specific interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-cyclopropyl-2,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-17-11-7-8-12(13(9-11)18-4-2)14(16)15-10-5-6-10/h7-10H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWJXSZTNDIVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2CC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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